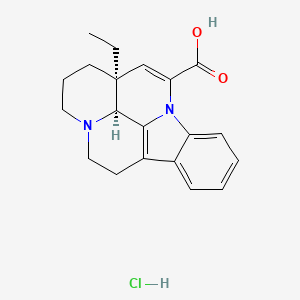

Apovincaminic Acid Hydrochloride Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Apovincaminic Acid Hydrochloride Salt involves the preparation of (nitrooxy)alkyl apovincaminates from apovincaminic acid, demonstrating its potential for cerebral circulation improvement without affecting blood pressure, indicating a dose-dependent increase in cerebral blood flow. This synthesis process showcases its potent vasodilatory effects, surpassing those of vinpocetine in some aspects (Kawashima et al., 1993; Marzo et al., 1982).

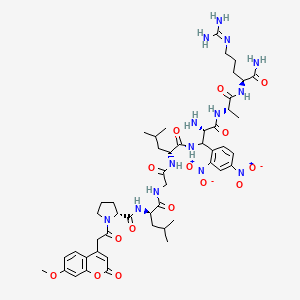

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through X-ray crystallography, revealing differences in the electrostatic potential image and the conformation of the ethyl group at the 16-position when compared to vinpocetine, which contributes to its pharmacological profile (Kawashima et al., 1993).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including hydrolysis to form apovincaminic acid, a process that plays a significant role in its metabolism. This compound's ability to form different derivatives and its interaction with enzymes highlight its complex chemical behavior and its metabolic transformation in biological systems (Marzo et al., 1981; Vereczkey & Szporny, 1976).

Physical Properties Analysis

The physical properties, including solubility and stability of this compound and its derivatives, have been investigated. Studies on co-crystals involving apovincaminic acid indicate enhanced solubility in water, which is crucial for bioavailability. Furthermore, the co-crystal maintains its crystallinity up to 200°C, suggesting higher stability compared to apovincamine alone (Yu-heng Ma et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interactions with other compounds, are vital for understanding its pharmacological potential. The compound's ability to undergo nitration, forming new derivatives, and its interaction with chiral modifiers in catalytic processes, showcase its versatile chemical nature (Tóth et al., 1989; Farkas et al., 1999).

Scientific Research Applications

Neurological Effects and Stroke Recovery

Vinpocetine, a synthetic derivative of apovincaminic acid found in Vinca minor leaves, exhibits significant neurological benefits. It acts as a selective inhibitor of phosphodiesterase type 1, which contributes to its neuroprotective effects by reducing neuronal calcium influx and inhibiting voltage-gated sodium channels. Its antioxidant, anti-inflammatory, and anti-apoptotic properties make it particularly effective in managing ischemic stroke (IS) and post-stroke outcomes. Vinpocetine has been shown to improve cognitive functions and psychomotor performance, potentially through the modulation of brain monoamine pathways, including dopamine and serotonin systems. Its ability to attenuate depressive symptoms and recover cognitive functions and spatial memory highlights its role in post-stroke rehabilitation. These effects are mediated through direct and indirect pathways, including the enhancement of cyclic adenosine monophosphate and cyclic guanosine monophosphate ratios, cholinergic neurotransmission, and the inhibition of inflammatory mediators in the brain (Al-Kuraishy et al., 2020).

Potential in Cancer Therapy

While the primary focus of apovincaminic acid hydrochloride salt (via vinpocetine) has been on neurological effects and stroke recovery, the broader pharmacological profile of similar compounds suggests potential applications in cancer therapy. Retinoids, for instance, demonstrate significant antitumor activity through mechanisms that might overlap with those influenced by vinpocetine, such as modulation of gene expression and inflammation pathways. This suggests a potential research avenue for exploring apovincaminic acid derivatives in oncology, particularly in enhancing the efficacy of conventional treatments or in mitigating side effects (Smith et al., 1992).

Industrial and Environmental Applications

Beyond medical applications, compounds with acid hydrolysis properties, similar to the hydrochloride salt forms used for pharmaceutical purposes, play crucial roles in industrial and environmental contexts. Acid hydrolysis, for example, significantly alters the structural and functional properties of starch, indicating the utility of acidic compounds in modifying natural polymers for various applications. This suggests potential research into derivatives of apovincaminic acid or its hydrochloride salt form for industrial processes, environmental remediation, or the development of biocompatible materials (Wang & Copeland, 2015).

Mechanism of Action

Target of Action

Apovincaminic Acid Hydrochloride Salt is the main active metabolite of Vinpocetine . It is orally active and has the ability to penetrate the brain . It exerts a neuroprotective type of action .

Mode of Action

It is known to exert a neuroprotective type of action . This suggests that it may interact with neuronal cells in the brain to protect them from damage or degeneration.

Biochemical Pathways

It is a metabolite of vinpocetine, which is known to affect various pathways in the brain .

Pharmacokinetics

This compound is a major and active metabolite of Vinpocetine . A population pharmacokinetic model of this compound based on a study in healthy volunteers with three different formulations of Vinpocetine showed that its exposure can be modeled as a two-compartment model with zero-order input . The main route of elimination for Vinpocetine and its metabolites, including this compound, is ester cleavage .

Result of Action

It is known to exert a neuroprotective type of action , suggesting that it may protect neuronal cells in the brain from damage or degeneration.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, it has been found that the contents of Vinpocetine and this compound were much higher in the hypothalamus, striatum, and cortex than those in the cerebellum and hippocampus . This suggests that the distribution characteristics of these compounds in different brain regions may influence their action.

Safety and Hazards

properties

IUPAC Name |

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24;/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24);1H/t18-,20+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMYBTYOASVVKL-VDWUQFQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)

![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)

![(1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B1146965.png)

![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)